molecular formula C8H8N2S B11795975 2-Methyl-6-(methylthio)nicotinonitrile

2-Methyl-6-(methylthio)nicotinonitrile

Cat. No.: B11795975
M. Wt: 164.23 g/mol
InChI Key: WXLYNJDPBHYTRT-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)nicotinonitrile is an organic compound with the molecular formula C8H8N2S It is a derivative of nicotinonitrile, characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)nicotinonitrile typically involves the condensation of 2-methyl-6-chloronicotinonitrile with sodium methylthiolate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, sodium hydride.

Major Products Formed

    Oxidation: 2-Methyl-6-(methylsulfinyl)nicotinonitrile, 2-Methyl-6-(methylsulfonyl)nicotinonitrile.

    Reduction: 2-Methyl-6-(methylthio)nicotinamidine.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Methyl-6-(methylthio)nicotinonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(methylsulfinyl)nicotinonitrile
  • 2-Methyl-6-(methylsulfonyl)nicotinonitrile
  • 2-Methyl-6-(methylthio)nicotinamidine

Uniqueness

2-Methyl-6-(methylthio)nicotinonitrile is unique due to the presence of both a methyl group and a methylthio group on the pyridine ring. This structural feature imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research.

Biological Activity

2-Methyl-6-(methylthio)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and biological activity. This article provides an overview of the biological activities associated with this compound, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of a methyl group at the second position and a methylthio group at the sixth position of the pyridine ring. These structural features contribute to its reactivity and potential biological interactions. The methylthio group enhances binding affinity towards various biological targets, making this compound a candidate for drug development.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, potentially acting as an inhibitor by mimicking natural substrates. This compound has been shown to exhibit significant activity against various protein targets, which could be leveraged for therapeutic purposes.

Table 1: Enzyme Interactions of this compound

Enzyme TargetMode of ActionReference
Protein MethyltransferasesInhibition by substrate mimicry
Human Methylthioadenosine Phosphorylase (MTAP)Modulation of metabolic pathways
Various KinasesSelective inhibition

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of newly synthesized derivatives, including this compound, on cancer cell lines. The results indicated that this compound exhibited notable cytotoxic effects, suggesting its potential as an anticancer agent .
  • Mechanism of Action : Another investigation focused on the compound's ability to inhibit specific enzymes involved in cellular signaling pathways. The findings highlighted its role in disrupting cancer cell proliferation by targeting key regulatory proteins .

Pharmacodynamics and Pharmacokinetics

Further research is needed to elucidate the pharmacodynamics and pharmacokinetics of this compound. Understanding these parameters is crucial for assessing its therapeutic potential and optimizing its use in clinical settings. Current studies suggest that the compound may exhibit favorable absorption and distribution characteristics, although comprehensive studies are still required .

Comparative Analysis with Similar Compounds

To contextualize the unique properties of this compound, a comparison with structurally similar compounds is useful.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
2-Methyl-6-chloronicotinonitrileChlorine atom instead of methylthioDifferent reactivity due to electronegative chlorine
6-Methylnicotinic acidLacks methylthio groupExhibits distinct chemical reactivity
2-Methyl-6-(trifluoromethyl)nicotinic acidTrifluoromethyl groupSignificantly alters electronic properties

The presence of the methylthio group in this compound imparts distinct chemical and biological properties not found in other similar compounds, allowing for specific interactions that can be exploited in both research and industrial applications .

Properties

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2S/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,1-2H3

InChI Key

WXLYNJDPBHYTRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C#N

Origin of Product

United States

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